6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid
Overview
Description
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid (Tic) is a constrained analog of phenylalanine (Phe). The Tic unit has been identified as a core structural element present in several peptide-based drugs and forms an integral part of various biologically active compounds .
Synthesis Analysis
The synthesis of Tic derivatives involves various approaches. Traditional methods such as the Pictet–Spengler and Bischler–Nepieralski reactions are commonly used. Recent approaches include enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels–Alder reaction to generate Tic derivatives . Other synthetic routes for the N-substituted THIQ-3-carboxylic acids have also been reported .Molecular Structure Analysis
The Tic unit is a core structural element present in several peptide-based drugs and forms an integral part of various biologically active compounds . It is a constrained analog of phenylalanine (Phe), which allows it to fold into a beta-bend and a helical structure .Chemical Reactions Analysis
The Tic unit can be synthesized through various chemical reactions. Along with traditional methods such as the Pictet–Spengler and Bischler–Nepieralski reactions, recent approaches such as enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels–Alder reaction have been used to generate Tic derivatives .Scientific Research Applications
Synthesis of Enantiopure Compounds
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid has been used in the synthesis of enantiopure compounds, particularly as a substrate in enzyme-catalyzed reactions. For example, Forró et al. (2016) demonstrated the synthesis of enantiopure 6-hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid using Candida antarctica lipase B, indicating its utility in producing modulators of nuclear receptors like liver X receptor (Forró et al., 2016).
Mimicking Active Conformation in Opioid Peptides
This compound has been proposed as a mimic of tyrosine conformation in opioid ligand-receptor complexes. Sperlinga et al. (2005) highlighted its significant binding to mu and delta opioid receptors, demonstrating its role in understanding opioid interactions (Sperlinga et al., 2005).
Synthesis of Chiral and Rigid Amino Acids
In the biosynthesis of complex alkaloids and pharmaceuticals, this compound is significant. Benz & Wohlgemuth (2007) explored a route to synthesize this compound from racemic meta-tyrosine, showcasing its importance in creating chiral and rigid amino acids for pharmaceutical applications (Benz & Wohlgemuth, 2007).
Challenges in Peptide Coupling
This compound also presents challenges in peptide coupling, as discussed by Bozsó et al. (2000). They demonstrated the difficulties in coupling amino acids to it, offering insights into peptide synthesis and modifications (Bozsó et al., 2000).
Use in PPARγ Agonists Synthesis
It has been used in the synthesis of peroxisome proliferators-activated receptor (PPAR) gamma agonists. Azukizawa et al. (2008) identified a derivative as a novel PPAR gamma agonist, demonstrating its potential in treating diabetes (Azukizawa et al., 2008).
Safety and Hazards
Future Directions
The Tic heterocyclic scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities. This has resulted in the development of novel Tic analogs with potent biological activity . Future research may focus on further exploring the biological potential of Tic analogs, their structural–activity relationship (SAR), and their mechanism of action .
Mechanism of Action
Target of Action
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a constrained analog of phenylalanine (Phe) and has been identified as a core structural element present in several peptide-based drugs . It forms an integral part of various biologically active compounds .
Mode of Action
It is known that tic derivatives have been evaluated as potent inhibitors of the influenza virus polymerase acidic (pa) endonuclease domain . This suggests that Tic might interact with its targets by inhibiting their enzymatic activity, leading to a decrease in the replication of the influenza virus.
Biochemical Pathways
Tic and its derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Pharmacokinetics
It is known that tic is a core structural element present in several peptide-based drugs , suggesting that it may have favorable ADME properties that contribute to its bioavailability.
Result of Action
It is known that tic and its derivatives exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that Tic may have a broad range of effects at the molecular and cellular levels.
Action Environment
It is known that tic is a core structural element present in several peptide-based drugs , suggesting that it may be stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid interacts with various enzymes, proteins, and other biomolecules. These THIQ based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, contributing to its diverse biological activities .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-8-2-1-6-5-11-9(10(13)14)4-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAGDYRHPWTZJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=C(C=C2)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501194126 | |
Record name | 1,2,3,4-Tetrahydro-6-hydroxy-3-isoquinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501194126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76824-99-2 | |
Record name | 1,2,3,4-Tetrahydro-6-hydroxy-3-isoquinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76824-99-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetrahydro-6-hydroxy-3-isoquinolinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501194126 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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